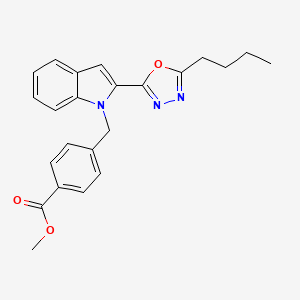

methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with an indole derivative. The final step involves esterification to introduce the benzoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds related to oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The introduction of the oxadiazole moiety in methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate may enhance its anticancer efficacy through mechanisms such as apoptosis induction and DNA damage in cancer cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. In vitro studies have shown that certain oxadiazole derivatives can effectively inhibit MAO-B activity, suggesting that this compound could serve as a lead compound for developing treatments for conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to assess the biological activities of related oxadiazole derivatives. These studies typically involve evaluating cytotoxicity against various cell lines and measuring enzyme inhibition (e.g., MAO and cholinesterase). Compounds with similar structures have shown promising results in reducing cell viability in cancer models while maintaining low toxicity levels .

In Vivo Studies

Animal models are crucial for understanding the pharmacodynamics and pharmacokinetics of new compounds. Preliminary in vivo studies on related oxadiazole derivatives have indicated potential anti-diabetic effects and improved glucose metabolism in genetically modified models like Drosophila melanogaster . Such findings could pave the way for further exploration of this compound) in metabolic disorders.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate: can be compared with other compounds containing oxadiazole or indole moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

Methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate, referred to as Compound A , is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical properties:

- Molecular Formula : C23H23N3O3

- Molecular Weight : 389.4470 g/mol

- CAS Number : 921843-34-7

The compound features an oxadiazole moiety linked to an indole structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Compound A . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cytotoxicity Assays :

- Mechanisms of Action :

- Combination Therapies :

Study 1: Neuroblastoma and Glioblastoma

In a study assessing the efficacy of Compound A , it was found that:

- LC50 values (the lethal concentration for 50% of cells) were significantly lower compared to standard chemotherapeutic agents.

- For instance, in U87 glioblastoma cells, the LC50 was determined to be approximately 200 nM, indicating a higher potency than existing treatments .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed:

- The compound's ability to induce apoptosis was confirmed through flow cytometry and annexin V staining assays.

- Additionally, Western blot analysis showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cells .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of Compound A compared to other related compounds:

| Compound Name | CAS Number | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | 921843-34-7 | 200 | Microtubule disruption, apoptosis |

| Compound B | XXXXXX | >300 | DNA intercalation |

| Compound C | YYYYYY | 150 | Topoisomerase inhibition |

Propriétés

IUPAC Name |

methyl 4-[[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-4-9-21-24-25-22(29-21)20-14-18-7-5-6-8-19(18)26(20)15-16-10-12-17(13-11-16)23(27)28-2/h5-8,10-14H,3-4,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDDBUIGZASZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.